

Application Notes and Protocols: Triphenylborane in Metal-Free Catalysis

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Compound of Interest

Compound Name: *Triphenylborane*

Cat. No.: *B1294497*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of **triphenylborane** ($B(C_6H_5)_3$) as a versatile catalyst in metal-free organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, including those in drug development, who are interested in exploring sustainable and efficient catalytic methods. **Triphenylborane**, a commercially available and relatively weak Lewis acid, has emerged as a powerful tool in a variety of transformations, including polymerizations, hydrogenations, and hydrosilylations. Its utility is particularly notable in the context of frustrated Lewis pair (FLP) chemistry, where its Lewis acidity can be harnessed for the activation of small molecules.

Copolymerization of Epoxides and Carbon Dioxide

Triphenylborane, in conjunction with a nucleophilic co-catalyst, efficiently catalyzes the ring-opening copolymerization of epoxides with carbon dioxide (CO_2) to produce polycarbonates. This method provides a valuable route to valorize CO_2 and synthesize biodegradable polymers. The catalytic system typically employs a halide salt, such as bis(triphenylphosphine)iminium chloride (PPNCl), as the initiator.

Quantitative Data for Copolymerization of Cyclohexene Oxide (CHO) and CO_2

Entry	Co-catalyst	B(C ₆ H ₅) ₃ (mol %)	Co-catalyst (mol %)	Temp. (°C)	Pressure (bar)	Time (h)	Conversion (%)	Carbone Linkage (%)	M _n (g/mol)	D (M _n /M _w)
1	PPN Cl	1.0	1.0	100	35	24	>95	>99	12,000	1.15
2	PPN Cl	0.5	0.5	100	35	48	92	>99	15,500	1.20
3	TBAB	1.0	1.0	120	40	24	85	95	9,800	1.35
4	PPN Cl	1.0	1.0	80	35	72	78	>99	10,200	1.18

Data compiled from representative literature. Actual results may vary based on specific experimental conditions.

Experimental Protocol: Copolymerization of Cyclohexene Oxide (CHO) and CO₂

Materials:

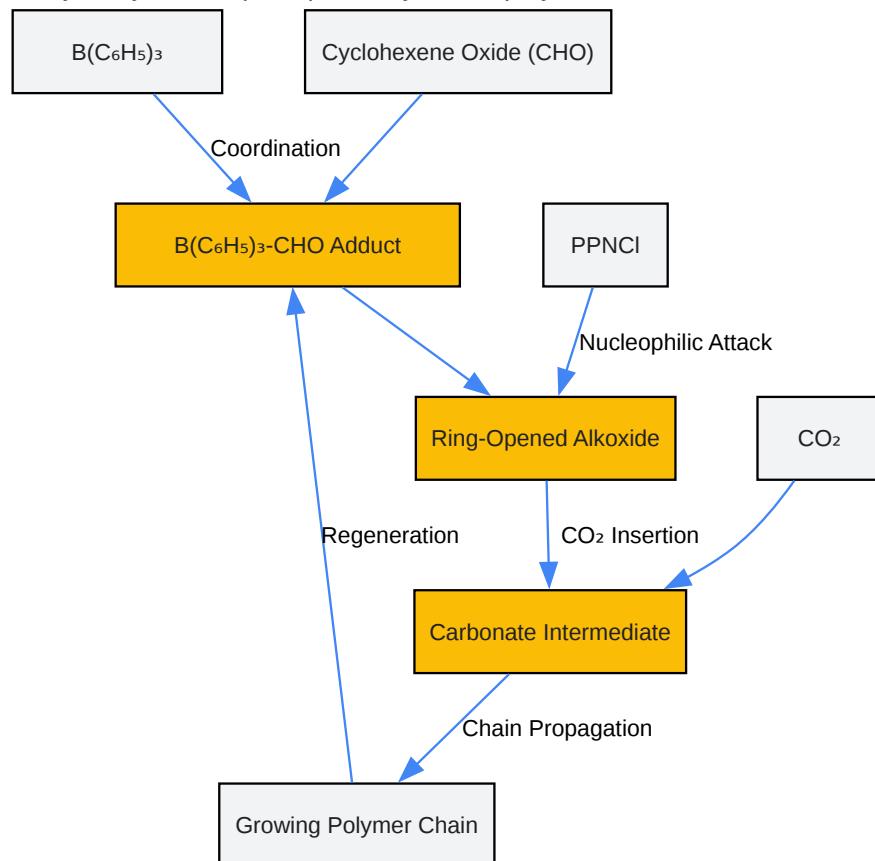
- **Triphenylborane (B(C₆H₅)₃)**
- Bis(triphenylphosphine)iminium chloride (PPNCl)
- Cyclohexene oxide (CHO), freshly distilled
- Carbon dioxide (CO₂), high purity
- Anhydrous toluene
- Schlenk flask or high-pressure reactor

- Magnetic stirrer and heating mantle

Procedure:

- In a glovebox or under an inert atmosphere, add **triphenylborane** (e.g., 0.05 mmol, 1.0 mol%) and PPNCl (e.g., 0.05 mmol, 1.0 mol%) to a dry Schlenk flask or a high-pressure reactor equipped with a magnetic stir bar.
- Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst and co-catalyst.
- Add freshly distilled cyclohexene oxide (e.g., 5.0 mmol, 1.0 equiv).
- Seal the reactor and purge with CO₂ gas three times.
- Pressurize the reactor with CO₂ to the desired pressure (e.g., 35 bar).
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 24 hours).
- After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure.
- Open the reactor and dissolve the crude product in dichloromethane (CH₂Cl₂).
- Precipitate the polymer by adding the dichloromethane solution to a large volume of methanol.
- Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.
- Characterize the polymer by ¹H NMR, ¹³C NMR, and gel permeation chromatography (GPC) to determine the carbonate linkage percentage, molecular weight (M_n), and dispersity (D).

Catalytic Cycle for Copolymerization of CHO and CO₂

Catalytic Cycle of $B(C_6H_5)_3$ -Catalyzed Copolymerization of CHO and CO_2 [Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the copolymerization of CHO and CO_2 .

Frustrated Lewis Pair (FLP) Mediated Hydrogenation

Triphenylborane can act as the Lewis acidic component in a frustrated Lewis pair (FLP) for the metal-free hydrogenation of various unsaturated substrates, such as imines, nitriles, and alkynes.[1][2] In combination with a sterically hindered Lewis base (e.g., a bulky phosphine or

amine), $B(C_6H_5)_3$ can activate molecular hydrogen (H_2), enabling subsequent reduction of the substrate.[1]

Quantitative Data for FLP Hydrogenation of N-Benzylideneaniline

Entry	Lewis Base	$B(C_6H_5)_3$ (mol%)	Lewis Base (mol%)	Temp. (°C)	H_2 Pressure (bar)	Time (h)	Solvent	Conversion (%)
1	$P(t\text{-}Bu)_3$	5	5	80	50	24	Toluene	>99
2	$P(t\text{-}Bu)_3$	2	2	100	60	12	Toluene	98
3	2,2,6,6-Tetramethylpiperidine	5	5	100	60	48	Dichloromethane	91
4	$P(C_6H_{11})_3$	5	5	80	50	36	Toluene	95

Data compiled from representative literature. Actual results may vary based on specific experimental conditions.

Experimental Protocol: FLP Hydrogenation of N-Benzylideneaniline

Materials:

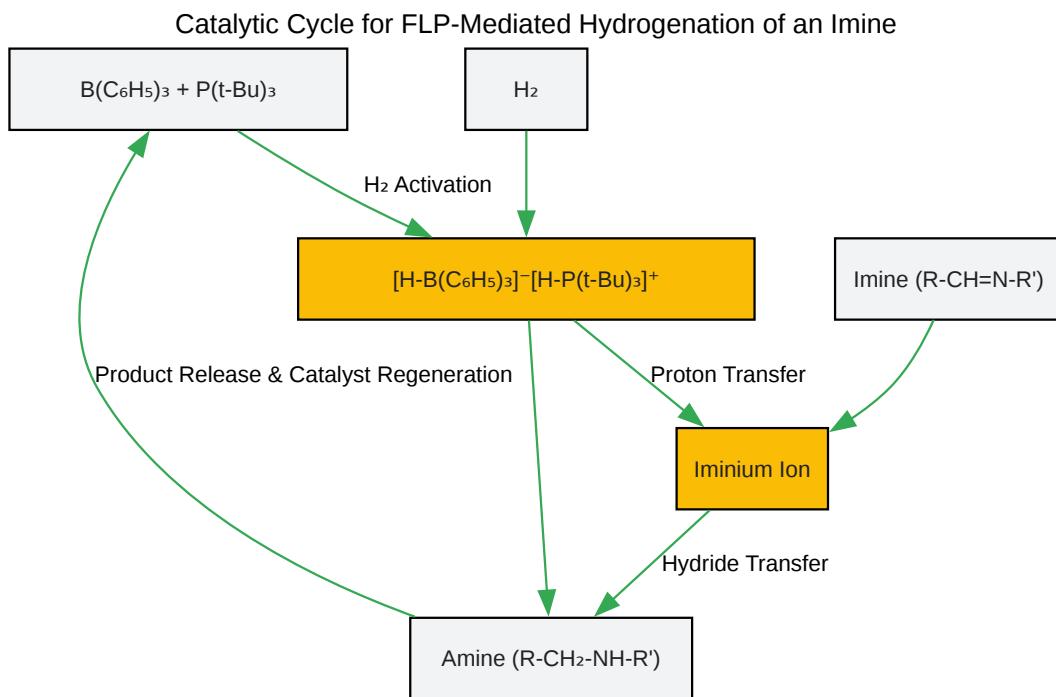
- **Triphenylborane ($B(C_6H_5)_3$)**
- Tri-tert-butylphosphine ($P(t\text{-}Bu)_3$)
- N-Benzylideneaniline
- Hydrogen (H_2), high purity

- Anhydrous toluene
- High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

- In a glovebox, add N-benzylideneaniline (e.g., 1.0 mmol, 1.0 equiv) to a glass liner for the autoclave.
- Add a solution of **triphenylborane** (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
- Add a solution of tri-tert-butylphosphine (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
- Seal the glass liner and place it inside the high-pressure autoclave.
- Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
- Purge the autoclave with H₂ gas three times.
- Pressurize the autoclave with H₂ to the desired pressure (e.g., 50 bar).
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 24 hours).
- After the reaction is complete, cool the autoclave to room temperature and slowly vent the hydrogen pressure.
- Open the autoclave and transfer the reaction mixture to a round-bottom flask.
- Remove the solvent under reduced pressure.
- Purify the product by column chromatography on silica gel to obtain N-benzyylaniline.
- Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle for FLP-Mediated Hydrogenation



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Caption: FLP-mediated hydrogenation of an imine.

Hydrosilylation of Carbon Dioxide

Triphenylborane is an effective catalyst for the hydrosilylation of carbon dioxide, a reaction that converts CO₂ into valuable C1 building blocks like silyl formates.[3][4] This transformation typically utilizes a hydrosilane, such as phenylsilane (PhSiH₃), as the reducing agent.[4] The reaction often proceeds with high selectivity, avoiding over-reduction to methane.[3][5]

Quantitative Data for Hydrosilylation of CO₂ with Phenylsilane

Entry	Silane	B(C ₆ H ₅) ₃ (mol%)	Temp. (°C)	CO ₂		Solen t	Produ ct	Yield (%)
				Pressu re (bar)	Time (h)			
1	PhSiH ₃	5	60	10	24	Acetonit rile	PhSiH ₂ (OCHO)	>95
2	PhSiH ₃	2	40	10	48	Acetonit rile	PhSiH ₂ (OCHO)	92
3	Et ₃ SiH	5	80	20	24	Nitrome thane	Et ₃ SiO CHO	88
4	Ph ₂ SiH ₂	5	60	10	36	Acetonit rile	Ph ₂ SiH(OCHO)	90

Data compiled from representative literature. Actual results may vary based on specific experimental conditions.

Experimental Protocol: Hydrosilylation of CO₂ with Phenylsilane

Materials:

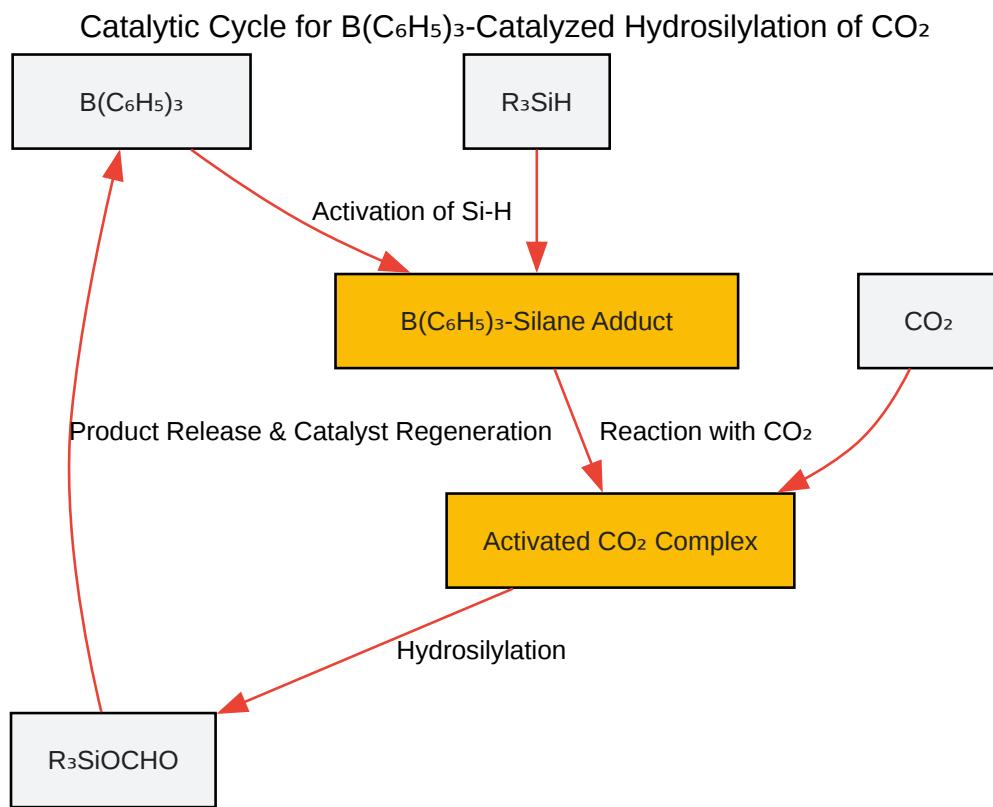
- **Triphenylborane** (B(C₆H₅)₃)
- Phenylsilane (PhSiH₃), freshly distilled
- Carbon dioxide (CO₂), high purity
- Anhydrous acetonitrile
- High-pressure stainless-steel autoclave

Procedure:

- In a glovebox, add **triphenylborane** (e.g., 0.05 mmol, 5 mol%) to a dry glass liner for the autoclave.

- Add anhydrous acetonitrile (e.g., 5 mL).
- Add freshly distilled phenylsilane (e.g., 1.0 mmol, 1.0 equiv).
- Seal the glass liner and place it inside the autoclave.
- Seal the autoclave, remove it from the glovebox, and connect it to a CO₂ gas line.
- Purge the autoclave with CO₂ three times.
- Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10 bar).
- Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 24 hours).
- After the reaction is complete, cool the autoclave to room temperature and slowly vent the CO₂ pressure.
- Open the autoclave and transfer the reaction mixture to a round-bottom flask.
- The product, silyl formate, can be analyzed directly by NMR spectroscopy of the crude reaction mixture.

Catalytic Cycle for Hydrosilylation of CO₂



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